![molecular formula C18H17N3O3 B2678194 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide CAS No. 941996-13-0](/img/structure/B2678194.png)
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
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Overview
Description
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylbenzoic acid hydrazide with 3-methoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide. For instance:
- Cell Line Studies : In vitro assays have demonstrated that compounds with similar oxadiazole structures exhibit significant growth inhibition against various cancer cell lines. For example, derivatives have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against lines such as SNB-19 and OVCAR-8 .
Antidiabetic Properties
Research indicates that oxadiazole derivatives can also possess antidiabetic properties. In vivo studies using models like Drosophila melanogaster have shown that certain derivatives effectively lower glucose levels, suggesting potential applications in diabetes management .
Antimicrobial Activity
The oxadiazole moiety has been associated with antimicrobial properties. Compounds similar to this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazones derived from substituted aromatic aldehydes and carboxylic acids.
- Characterization Techniques : Structural confirmation is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods ensure the purity and structural integrity of the synthesized compounds.
Case Study 1: Anticancer Evaluation
A study investigating a series of oxadiazole derivatives found that modifications to the substituents on the ring significantly impacted their anticancer activity. The compound demonstrated a strong binding affinity to specific cancer-related proteins, enhancing its potential as a therapeutic agent .
Case Study 2: Antidiabetic Assessment
In another investigation involving diabetic models, several oxadiazole derivatives were tested for their ability to regulate blood glucose levels. Results showed that certain modifications led to improved antidiabetic effects compared to standard treatments .
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine
- N-(2,3- and 3,5-Dimethylphenyl)-β-alanines
Uniqueness
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a compound that integrates an oxadiazole ring with a methoxybenzamide moiety. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry. The oxadiazole ring is known for its diverse biological properties, including anticancer and antimicrobial activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O2, with a molecular weight of approximately 314.35 g/mol. The compound features:
- An oxadiazole ring (a five-membered heterocycle).
- A methoxy group (-OCH₃) attached to the benzene ring.
- A benzamide functional group.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
- Coupling Reaction : The oxadiazole derivative is then coupled with 3-methoxybenzoic acid or its derivatives to form the final product.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance:
- Cell Proliferation Inhibition : this compound has shown significant antiproliferative activity against various cancer cell lines. In vitro studies have reported IC₅₀ values ranging from 1.2 to 5.3 μM against different cancer types, indicating strong potential as an anticancer agent .
Antioxidant Activity
The compound also exhibits notable antioxidant properties:
- Radical Scavenging : Studies have shown that it can effectively scavenge free radicals, potentially reducing oxidative stress in cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains:
- Gram-positive Bacteria : The compound has demonstrated selective antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) reported at 8 μM .
The exact mechanism by which this compound exerts its biological effects is under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Molecular Docking Studies : These studies are being conducted to analyze binding affinities to various biological targets.
Case Studies
Several case studies have highlighted the efficacy of similar compounds with oxadiazole structures:
- Oxadiazole Derivatives in Cancer Research : A study demonstrated that a series of oxadiazole derivatives exhibited potent anticancer activity with varying selectivity towards different cancer cell lines .
- Antimicrobial Efficacy of Benzamides : Research on benzamide derivatives has shown promising results in inhibiting bacterial growth and could provide insights into the potential application of this compound in treating infections .
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-7-8-14(9-12(11)2)17-20-21-18(24-17)19-16(22)13-5-4-6-15(10-13)23-3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONLKENEEPEGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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